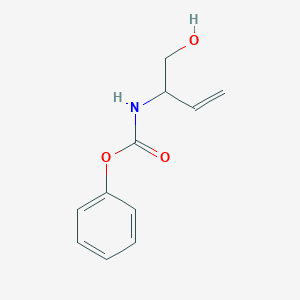

Phenyl (1-hydroxybut-3-en-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl (1-hydroxybut-3-en-2-yl)carbamate is a chemical compound with the molecular formula C11H13NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a phenyl group and a hydroxybutenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (1-hydroxybut-3-en-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 1-hydroxybut-3-en-2-yl alcohol under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamate Group

The carbamate moiety undergoes nucleophilic substitution under specific conditions. For example, phenyl carbamates react with primary amines to form ureas via an E1cb elimination mechanism , generating isocyanate intermediates (Table 1) .

Table 1: Reactivity of Phenyl Carbamates with Amines

| Substrate | Amine | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Phenyl carbamate 2a | Benzylamine | Urea 3aa | 58–100 | THF, TBAF, 30 min |

| Phenyl carbamate 2c | tert-Butylamine | tert-Butylurea | 76 | MeCN, TBAF, 1 h |

Key observations:

-

Reaction rates depend on solvent polarity, with faster urea formation in polar aprotic solvents like MeCN .

-

Secondary amines (e.g., N,N-disubstituted carbamates) exhibit rotameric stability, limiting reactivity under harsh conditions .

Hydrolysis and Stability

Phenyl carbamates demonstrate variable stability under hydrolytic conditions:

-

Acidic Hydrolysis : Cleavage of the carbamate group yields 1-hydroxybut-3-en-2-amine and phenol, though competing side reactions (e.g., alkene hydration) may occur .

-

Basic Hydrolysis : Selective deprotection under mild conditions (e.g., TBAF in THF) regenerates primary amines without affecting the hydroxyl or alkene groups .

Functionalization of the Hydroxyl Group

The hydroxyl group participates in esterification and oxidation:

-

Esterification : Reaction with acyl chlorides (e.g., benzoyl chloride) in dichloromethane yields esters, enabling further derivatization (Table 2) .

-

Oxidation : Catalytic oxidation with TEMPO/NaClO converts the hydroxyl group to a ketone, though competing epoxidation of the alkene may occur .

Table 2: Esterification of Hydroxyl-Containing Carbamates

| Substrate | Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Analogous carbamate | Benzoyl chloride | Benzoyl ester | 89 | DCM, −15°C, DCC |

| Analogous carbamate | Pivaloyl chloride | Pivaloyl ester | 85 | MeCN, 0°C, DCC |

Alkene Reactivity

The butenyl alkene undergoes addition and cycloaddition reactions:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Properties

Recent studies have indicated that derivatives of carbamate compounds exhibit promising antiviral activities. For instance, research has shown that certain carbamates can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical in the treatment of HIV. The structure-based modeling and virtual screening techniques have been utilized to identify these compounds' efficacy against HIV reverse transcriptase, suggesting a potential application of phenyl (1-hydroxybut-3-en-2-yl)carbamate in antiviral drug development .

2. Antidepressant and Anxiolytic Effects

In the context of neuropharmacology, derivatives similar to this compound have been investigated for their anxiolytic and antidepressant effects. A study highlighted the anxiolytic properties of a related compound through behavioral assays in mice, demonstrating significant improvements in anxiety-related behaviors . This suggests that this compound may possess similar therapeutic potential.

Agricultural Applications

1. Pesticidal Activity

Research has indicated that carbamate compounds possess insecticidal properties. The application of this compound in agricultural settings could potentially target pests while minimizing environmental impact. Studies have shown that such compounds can disrupt the nervous systems of insects, leading to effective pest control strategies without the extensive use of traditional pesticides .

Materials Science Applications

1. Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research into polymer composites has demonstrated that adding such carbamates can lead to materials with superior performance characteristics, making them suitable for various industrial applications .

Table 1: Summary of Applications

Case Study: Antiviral Activity

A study focused on the antiviral properties of carbamate derivatives found that specific structural modifications significantly enhanced their efficacy as NNRTIs. The molecular docking studies indicated high binding affinities to HIV reverse transcriptase, suggesting that this compound could be a candidate for further development as an antiviral agent.

Case Study: Insecticidal Activity

In an agricultural study, this compound was tested against common agricultural pests. The results showed a marked reduction in pest populations when treated with the compound, indicating its potential as a sustainable alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of phenyl (1-hydroxybut-3-en-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Phenyl (1-hydroxybut-3-en-2-yl)carbamate can be compared with other carbamate derivatives such as:

Phenyl (1-hydroxybut-3-yn-2-yl)carbamate: Similar structure but with a triple bond instead of a double bond.

tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate: Similar structure but with a tert-butyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential biological activity .

Biological Activity

Phenyl (1-hydroxybut-3-en-2-yl)carbamate, a carbamate derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a carbamate functional group, which contribute to its biological activity. The structural formula can be represented as follows:

This compound exhibits both hydrophilic and lipophilic properties due to its functional groups, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate cellular pathways. Research indicates that compounds with similar structures often exhibit:

- Cytotoxicity : Many carbamate derivatives demonstrate cytotoxic effects against cancer cell lines. For instance, studies have shown that related compounds induce apoptosis in various cancer cells, suggesting a potential application in cancer therapy .

- Antioxidant Activity : The presence of hydroxyl groups in such compounds often correlates with antioxidant properties, which may protect cells from oxidative stress and damage .

Cytotoxic Effects

Recent studies have evaluated the cytotoxic effects of this compound on different cell lines. The following table summarizes key findings from various research studies:

| Study Reference | Cell Line | Concentration (µM) | IC50 Value (µM) | Observed Effects |

|---|---|---|---|---|

| MCF-7 | 0.1 - 1000 | 50 | Reduced viability | |

| A549 | 12.5 - 500 | 25 | Induced apoptosis | |

| CHO-K1 | 100 - 1000 | 200 | DNA damage |

These results indicate that this compound exhibits significant cytotoxicity, particularly at higher concentrations.

Case Studies

Several case studies highlight the biological implications of this compound:

- Anticancer Activity : In a study involving MCF-7 breast cancer cells, this compound was found to significantly inhibit cell proliferation at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Genotoxic Effects : Another investigation assessed the genotoxicity of carbamate compounds on CHO-K1 cells. Results indicated that exposure to this compound led to increased sister chromatid exchanges and DNA fragmentation, suggesting potential mutagenic properties .

Toxicological Considerations

While this compound shows promise in therapeutic applications, its toxicity profile must be carefully considered. Research indicates that carbamates can exhibit dose-dependent toxicity in mammalian cells, necessitating further studies to establish safe usage parameters .

Properties

CAS No. |

921766-33-8 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

phenyl N-(1-hydroxybut-3-en-2-yl)carbamate |

InChI |

InChI=1S/C11H13NO3/c1-2-9(8-13)12-11(14)15-10-6-4-3-5-7-10/h2-7,9,13H,1,8H2,(H,12,14) |

InChI Key |

XPYHZLURTDSTCF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CO)NC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.